3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-17-12-22-7-4-18(17)25-13-14-5-8-23(9-6-14)19(24)16-3-1-2-15(10-16)11-21/h1-4,7,10,12,14H,5-6,8-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCUXUOZSVCENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis protocols. Key steps include:
- Formation of the piperidine core.
- Introduction of the chloropyridinyl group.
- Coupling with the benzonitrile moiety.
Specific conditions such as protecting groups, solvents, catalysts, and temperature control are crucial for achieving high yield and purity. For large-scale production, flow chemistry techniques are often employed to enhance safety and efficiency.
Chemistry
In the field of chemistry, this compound serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic transformations due to its unique functional groups, which enable diverse chemical reactions including oxidation and reduction processes.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its structure allows for investigations into:
- Enzyme Interactions: Understanding how it affects enzyme activity can provide insights into metabolic pathways.
- Binding Affinities: Evaluating how well it binds to specific receptors can lead to discoveries in pharmacology.
Medicine
The compound shows promise as a therapeutic agent. Research indicates potential applications in treating diseases mediated by specific biological pathways. Notably, it may act as an allosteric modulator for muscarinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease .
Case Study: Neurological Disorders
A study published in Nature Reviews: Drug Discovery highlights compounds similar to this one that target M4 muscarinic receptors, suggesting a potential pathway for treating cognitive impairments associated with Alzheimer’s disease .
Industrial Applications
In industry, this compound is used as an intermediate in the production of agrochemicals and new materials. Its ability to undergo various chemical reactions makes it valuable for developing novel polymers and other materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile:
2-Chloro-4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl]benzonitrile
- Structure: Contains a benzonitrile group and a piperidine-carbonyl linkage but incorporates a pyrazoloquinoline scaffold and a cyclopentyl substituent.
- Molecular Weight : 504.02 g/mol (vs. ~387.84 g/mol for the target compound).
- Genotoxicity studies (in vitro and in vivo) have been conducted for this compound, highlighting its regulatory evaluation .
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
- Structure : Features a benzonitrile group connected to a piperidine-piperidinyl dual-ring system.
- Key Differences: Lacks the (3-chloropyridin-4-yl)oxymethyl group but includes a second piperidine ring. Both rings adopt chair conformations, favoring van der Waals interactions in crystal packing.
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- Structure: Shares the benzonitrile-carbonyl-piperidine framework but substitutes the piperidine with a 4-methoxypyridinylamino group.
- Molecular Formula : C₁₉H₂₀N₄O₂ (vs. C₁₈H₁₅ClN₃O₂ for the target compound).
- Key Differences: The methoxy group on the pyridine ring may enhance solubility compared to the chlorine substituent in the target compound. The amino linkage could facilitate hydrogen bonding in biological systems .
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile Dihydrochloride
- Structure : Contains a benzonitrile group and a piperidine-methyl linkage but lacks the carbonyl group present in the target compound.
- Molecular Weight : 288.22 g/mol (as a dihydrochloride salt).
- The dihydrochloride salt form improves aqueous solubility .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs. Activity: The target compound’s (3-chloropyridin-4-yl)oxymethyl group introduces steric and electronic effects distinct from methoxy or amino substituents in analogs . Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets.
- Toxicity Considerations: While the pyrazoloquinoline derivative underwent genotoxicity testing, similar evaluations are absent for the target compound, underscoring a critical research gap.
- Synthetic Utility : Piperidine-carbonyl-benzonitrile scaffolds are versatile intermediates, as evidenced by their use in generating anticancer agents .
Biological Activity
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a piperidine ring, a chloropyridine moiety, and a benzonitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 427.9 g/mol. The structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O4 |
| Molecular Weight | 427.9 g/mol |
| CAS Number | 2640843-18-9 |
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Inhibition of PD-1/PD-L1 Interaction
Recent studies have shown that related compounds in this chemical class exhibit potent inhibitory effects on the PD-1/PD-L1 signaling pathway, which is crucial in immune regulation and cancer therapy. For example, a similar compound demonstrated an IC50 value of 8.52 μM against PD-1/PD-L1 binding, suggesting that derivatives of this compound may also possess similar inhibitory properties .
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. In vitro assays have indicated that these compounds can significantly inhibit the proliferation of various cancer cell lines.
Case Study:
A study evaluating the effects of piperidine derivatives on cancer cells found that certain analogs exhibited IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating strong cytotoxic effects . The mechanism was linked to the induction of cell cycle arrest and apoptosis.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other structurally similar compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamide | Antitumor activity | Varies |
| 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide | Inhibitory effects on PD-L1 | TBD |
Preparation Methods
Synthesis of 4-((3-Chloropyridin-4-yl)oxy)methylpiperidine
Step 1 : Protection of 4-hydroxymethylpiperidine using tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C yields Intermediate A with >95% purity.
Step 2 : Etherification with 3-chloro-4-hydroxypyridine via Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in dichloromethane (DCM) at 25°C. This step achieves 85–90% yield but requires rigorous exclusion of moisture.
Step 3 : Boc deprotection using trifluoroacetic acid (TFA) in DCM (0°C, 2 h) furnishes Intermediate B as a TFA salt (mp 148–150°C).
Table 1 : Optimization of Etherification Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | DEAD/PPh₃ | 25 | 88 |
| THF | DEAD/PPh₃ | 40 | 72 |
| DMF | CuI/1,10-phen | 80 | 65 |
Acylation with 3-Cyanobenzoyl Chloride
Step 4 : Reaction of Intermediate B with 3-cyanobenzoyl chloride (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous DCM at 0°C→25°C over 12 h. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid (mp 162–164°C, 78% yield).
Key Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85–7.75 (m, 4H, Ar-H), 4.55 (s, 2H, OCH₂), 3.90–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.90–1.60 (m, 3H, piperidine-H).
Synthetic Route 2: One-Pot Tandem Methodology
Reductive Amination and Acylation
Step 1 : Condensation of 4-(aminomethyl)piperidine with 3-chloro-4-hydroxy-pyridine in methanol under hydrogen (1 atm, Pd/C 10%) at 25°C for 6 h. This step simultaneously reduces imine intermediates and facilitates ether linkage formation (yield: 82%).
Step 2 : Direct acylation with 3-cyanobenzoyl chloride using in situ generated HCl scavengers (e.g., polymer-bound dimethylaminopyridine [PS-DMAP]) in THF at 40°C for 8 h. This method bypasses intermediate isolation, improving overall yield to 76%.
Advantages :
-
Reduced purification steps.
-
Tolerance for moisture-sensitive reagents.
Impurity Profiling and Control
Major Byproducts and Mitigation Strategies
-
Dihydro Impurity (≤0.15%) : Forms via over-reduction during hydrogenolysis. Controlled by optimizing H₂ pressure (1–2 atm) and using Pd/C with low moisture content.
-
Des-chloro Analog : Arises from unintended dehalogenation. Suppressed by avoiding prolonged heating (>60°C) in polar aprotic solvents.
Table 2 : Impurity Levels Under Varied Conditions
| Condition | Dihydro Impurity (%) | Des-chloro Analog (%) |
|---|---|---|
| H₂, 1 atm, Pd/C (dry) | 0.12 | 0.08 |
| H₂, 3 atm, Pd/C (wet) | 0.35 | 0.25 |
| N₂ atmosphere | 0.00 | 0.00 |
Scale-Up Considerations and Industrial Feasibility
Flow Chemistry Adaptation
Continuous flow systems enhance safety and efficiency for large-scale production:
Cost Analysis
-
Raw Material Cost : $12,500/kg (lab-scale) vs. $3,200/kg (pilot-scale).
-
Solvent Recovery : >90% DCM and THF reclaimed via distillation.
Q & A
Q. Critical Factors :
- Temperature : Excess heat during coupling may lead to byproducts (e.g., hydrolysis of the nitrile group).
- Solvent Choice : Polar aprotic solvents (DMF) enhance reaction rates but require rigorous drying to prevent side reactions.
- Catalysts : Palladium catalysts improve coupling efficiency in heterocyclic reactions .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are they applied?
Level : Basic (Analytical Chemistry)
Answer :
Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR confirm piperidine ring conformation, carbonyl resonance (~170 ppm), and aromatic substitution patterns. DEPT-135 distinguishes CH₂/CH₃ groups in the piperidine moiety .
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .
Q. Chromatographic Methods :
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) assess purity (>98%) and retention time consistency .
- GC-MS : Limited utility due to low volatility but useful for detecting thermal degradation products .
Table 1 : Example NMR Data (Key Peaks)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperidine CH₂ | 2.5–3.2 | m | Piperidine backbone |
| Aromatic H (benzonitrile) | 7.6–8.1 | d | para-Substituted benzene |
| Pyridyl H | 8.3–8.7 | s | 3-Chloropyridine ring |
How does the compound’s stability under various storage conditions impact experimental reproducibility?
Level : Basic (Stability and Storage)
Answer :
- Light Sensitivity : The benzonitrile group is prone to photodegradation; store in amber vials at −20°C .
- Moisture : Hydrolysis of the carbonyl group occurs in humid conditions; use desiccants (silica gel) for long-term storage .
- Temperature : Decomposition above 40°C generates chlorinated byproducts; confirm stability via TGA/DSC .
Q. Reproducibility Tips :
- Standardize storage protocols (argon atmosphere, low humidity).
- Pre-screen batches with accelerated stability studies (40°C/75% RH for 14 days) .
What in vitro assays are suitable for evaluating its biological activity, and how can conflicting data be resolved?
Level : Advanced (Biological Evaluation)
Answer :
Assay Selection :
- Enzyme Inhibition : Kinase assays (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. Resolving Contradictions :
- Batch Variability : Re-test with freshly synthesized batches to rule out degradation.
- Assay Conditions : Optimize cell culture media (e.g., serum-free vs. FBS-containing) to reduce interference .
- Control Compounds : Include known inhibitors (e.g., gefitinib for EGFR) to validate assay sensitivity .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?
Level : Advanced (Medicinal Chemistry)
Answer :
Key SAR Insights :
- Pyridine Substitution : 3-Chloro groups enhance target binding (e.g., kinase ATP pockets) but increase metabolic liability. Fluorine substitution improves metabolic stability .
- Piperidine Flexibility : Rigidifying the piperidine ring (e.g., spirocyclic derivatives) boosts selectivity for CNS targets .
Table 2 : Analog Activity Comparison
| Analog Modification | Biological Activity | Notes |
|---|---|---|
| 4-CN → 4-COOCH₃ | Reduced cytotoxicity | Improved solubility |
| Piperidine → Pyrrolidine | Increased kinase inhibition | Conformational constraint |
Q. Methodological Approach :
- Use molecular docking (AutoDock Vina) to predict binding modes.
- Synthesize focused libraries with systematic substitutions (e.g., halogens, electron-withdrawing groups) .
What strategies address discrepancies in reported biological activities of structural analogs?
Level : Advanced (Data Analysis)
Answer :
Root Causes :
- Off-Target Effects : Analog impurities (e.g., unreacted intermediates) may skew results.
- Assay Variability : Differences in cell passage number or incubation time .
Q. Resolution Strategies :
- Orthogonal Assays : Confirm activity in parallel models (e.g., enzymatic vs. cell-based assays).
- Metabolic Profiling : Use LC-MS to identify active metabolites that contribute to observed effects .
- Collaborative Validation : Cross-laboratory studies with standardized protocols (e.g., NIH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
